molecular formula C18H15N3O4 B2641343 Methyl 4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)benzoate CAS No. 2034448-20-7

Methyl 4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)benzoate

Cat. No.: B2641343
CAS No.: 2034448-20-7
M. Wt: 337.335
InChI Key: PDPMXFWRLDQJFL-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)benzoate is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of naphthyridines, which are bicyclic compounds containing nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing cyano and ester groups under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to optimize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano group can be hydrolyzed to form amides, and the ester group can be hydrolyzed to carboxylic acids.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or amides.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: The biological potential of this compound is significant. It can be used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets. Its derivatives may exhibit antiviral, anti-inflammatory, and anticancer properties.

Medicine: In medicine, this compound can be explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties can be harnessed for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)benzoate exerts its effects involves its interaction with specific molecular targets. The cyano and oxo groups can form hydrogen bonds with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with the naphthyridine core and exhibit various biological activities.

  • Naphthyridine Derivatives: Other derivatives within the naphthyridine family may have similar reactivity and applications.

Uniqueness: Methyl 4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)benzoate stands out due to its specific combination of functional groups and its potential for diverse applications in science and industry.

Properties

IUPAC Name

methyl 4-(3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-25-18(24)12-4-2-11(3-5-12)17(23)21-7-6-15-14(10-21)8-13(9-19)16(22)20-15/h2-5,8H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPMXFWRLDQJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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